Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate
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Overview
Description
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate: is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an allyl group, a hydroxy group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate typically involves a multi-step process. One common method starts with the preparation of methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate. This intermediate is then etherified with different allyl halides, followed by a thermal Claisen rearrangement to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Uniqueness
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group .
Properties
CAS No. |
866393-51-3 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 6-hydroxy-5-oxo-7-prop-2-enyl-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-3-5-8-10(13(17)18-2)9-6-4-7-14(9)12(16)11(8)15/h3,15H,1,4-7H2,2H3 |
InChI Key |
DCGQXJIJZYGQSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1CC=C)O |
Origin of Product |
United States |
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